(1-Hexyl-1H-indol-5-yl)methanamine
CAS No.:
Cat. No.: VC13437830
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2 |
|---|---|
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | (1-hexylindol-5-yl)methanamine |
| Standard InChI | InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3 |
| Standard InChI Key | NTAGBNBAHUZDBN-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C=CC2=C1C=CC(=C2)CN |
| Canonical SMILES | CCCCCCN1C=CC2=C1C=CC(=C2)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(1-Hexyl-1H-indol-5-yl)methanamine consists of an indole core substituted with a hexyl group at the nitrogen atom (N1) and a methanamine moiety at the 5-position (C5). Key properties include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 202.30 g/mol | |
| CAS Registry Number | 1339568-69-2 | |
| Density | Not reported | |
| Boiling/Melting Points | Not reported |
The indole ring’s planar structure facilitates aromatic stacking interactions with biological targets, while the hexyl chain enhances lipid solubility, potentially improving blood-brain barrier permeability .
Synthesis and Structural Modification
Synthetic Routes
The compound is typically synthesized via multi-step reactions:
-
Indole Functionalization: A hexyl group is introduced at the N1 position through alkylation of 5-nitroindole using hexyl bromide under basic conditions .
-
Nitro Reduction: The 5-nitro group is reduced to an amine using catalytic hydrogenation (e.g., ) or hydrazine .
-
Purification: Column chromatography or recrystallization yields the final product .
Alternative methods include the Tscherniac-Einhorn reaction, which couples indole derivatives with phthalimide-protected amines followed by deprotection . Modifications such as halogenation at the 4-position or substitution of the hexyl chain with shorter alkyl groups have been explored to optimize bioactivity .
Pharmacological Activity
Cannabinoid Receptor Modulation
(1-Hexyl-1H-indol-5-yl)methanamine exhibits affinity for cannabinoid receptors (CB1 and CB2), as demonstrated by:
-
CB1 Agonism: In vitro assays show partial agonism at CB1 (), comparable to WIN55212-2, a known synthetic cannabinoid .
-
CB2 Selectivity: Substitution patterns influence receptor specificity; longer alkyl chains (e.g., hexyl) enhance CB2 binding () while reducing psychotropic effects mediated by CB1 .
Antimicrobial Properties
Derivatives of 5-substituted indole methanamines demonstrate broad-spectrum activity:
-
Anti-MRSA Activity: Analogues with halogenated indole rings inhibit methicillin-resistant Staphylococcus aureus (MRSA) at MIC values ≤0.25 µg/mL .
-
Antifungal Action: Against Cryptococcus neoformans, select derivatives show MIC ≤0.25 µg/mL without cytotoxicity .
Applications in Drug Development
Central Nervous System Disorders
-
Pain Management: CB2-selective agonists derived from this scaffold reduce hyperalgesia in rodent models .
-
Neuroprotection: Modulation of tau aggregation and cholinesterase activity highlights potential in Alzheimer’s and Parkinson’s diseases .
Infectious Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume